N-(2-Aminoethyl)-1,3-propanediamine

Catalog No.
S661530
CAS No.
13531-52-7
M.F
C5H15N3
M. Wt
117.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Aminoethyl)-1,3-propanediamine

CAS Number

13531-52-7

Product Name

N-(2-Aminoethyl)-1,3-propanediamine

IUPAC Name

N'-(2-aminoethyl)propane-1,3-diamine

Molecular Formula

C5H15N3

Molecular Weight

117.19 g/mol

InChI

InChI=1S/C5H15N3/c6-2-1-4-8-5-3-7/h8H,1-7H2

InChI Key

DTSDBGVDESRKKD-UHFFFAOYSA-N

SMILES

C(CN)CNCCN

Canonical SMILES

C(CN)CNCCN

Material Synthesis:

  • Templating agent: N-(2-Aminoethyl)-1,3-propanediamine can act as a templating agent in the synthesis of porous materials. The molecule's structure helps guide the arrangement of other molecules, resulting in the formation of desired pore structures. For instance, research has shown its effectiveness in creating a new open-framework iron(III) phosphite material [].

Coordination Chemistry:

  • Ligand design: The multiple amine groups in N-(2-Aminoethyl)-1,3-propanediamine allow it to bind to metal ions, making it a potential ligand in coordination chemistry. Studies have explored its use in the preparation of specific dinitrocobalt(III) complexes [].

Other Potential Applications:

  • N-(2-Aminoethyl)-1,3-propanediamine's properties suggest potential applications in various other research areas, such as catalysis, drug delivery, and polymer chemistry. However, further research is needed to explore these possibilities fully.

N-(2-Aminoethyl)-1,3-propanediamine, also known by its CAS number 13531-52-7, is an organic compound with the molecular formula C5H15N3 and a molecular weight of 117.19 g/mol. It appears as a clear liquid with a melting point of 10 °C and a boiling point of 221 °C. The compound has a density of 0.928 g/mL at 25 °C and exhibits basic properties with a predicted pKa value of approximately 10.17 .

As mentioned earlier, the primary application of N-(2-Aminoethyl)-1,3-propanediamine lies in coordination chemistry. Its mechanism of action involves donating lone pairs of electrons from its nitrogen atoms to form coordination bonds with metal ions. This binding helps assemble metal-organic frameworks with specific properties depending on the metal and reaction conditions [].

  • Corrosive: Primary amines can irritate or damage skin and eyes upon contact [].
  • Toxic: Inhalation or ingestion may cause adverse effects, though specific data is lacking.
  • Flammable: Organic amines can be flammable, but the specific flammability properties of N-(2-Aminoethyl)-1,3-propanediamine require further investigation.

The biological activity of N-(2-Aminoethyl)-1,3-propanediamine is notable in pharmacological contexts. It has been studied for its potential as a sensitizer in skin tests and may exhibit cytotoxic effects depending on concentration and exposure conditions . Its structure allows it to interact with biological systems, potentially influencing cellular processes.

N-(2-Aminoethyl)-1,3-propanediamine can be synthesized through several methods:

  • Direct Amination: Reacting 1,3-propanediamine with ethylene oxide or ethylene diamine under controlled conditions.
  • Reduction Reactions: Reducing corresponding nitriles or imines derived from the appropriate precursors.
  • Template Synthesis: Utilizing it as a templating agent in the formation of metal-organic frameworks .

This compound finds applications across various domains:

  • Chemical Industry: Used as a building block for synthesizing complex organic molecules.
  • Material Science: Acts as a templating agent in the creation of metal-organic frameworks.
  • Biotechnology: Investigated for its potential use in drug development and delivery systems due to its amine groups' reactivity .

Interaction studies involving N-(2-Aminoethyl)-1,3-propanediamine have shown that it can form complexes with metals such as cadmium(II), which may influence its application in catalysis and materials science . Additionally, its interactions with biological molecules are being explored to understand its potential therapeutic effects.

N-(2-Aminoethyl)-1,3-propanediamine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
N,N'-Bis(2-aminoethyl)-1,3-propanediamineC7H20N4Contains two aminoethyl groups; more complex structure.
N-(3-Aminopropyl)-1,3-propanediamineC5H15N3Similar structure but differs by the position of the amino group.
N-(2-Aminoethyl)trimethylene diamineC6H18N4Contains additional carbon atoms; used in different applications.
1,4-DiaminobutaneC4H12N2A simpler diamine; used primarily in polymer synthesis.

N-(2-Aminoethyl)-1,3-propanediamine stands out due to its specific amine arrangement and reactivity profile that allows for diverse applications in both synthetic chemistry and biological contexts.

Advanced Ligand Design Strategies for Polyamine Synthesis

N-(2-Aminoethyl)-1,3-propanediamine (CAS 13531-52-7, alternative CAS 128364-91-0) is a tridentate amine with the molecular formula C5H15N3. The synthesis of this polyamine compound can be approached through several strategic pathways, each offering distinct advantages depending on the desired application.

One established synthetic route involves the reaction of 1,3-propanediamine with appropriate ethylamine derivatives. This approach parallels methods used for related polyamines, such as diethylenetriamine. The reaction typically involves controlled conditions to promote selective N-alkylation while minimizing over-alkylation and cyclization side reactions.

Table 1: Key Synthetic Approaches for N-(2-Aminoethyl)-1,3-propanediamine

Synthetic MethodStarting MaterialsReaction ConditionsAdvantagesYieldReference
Direct alkylation1,3-propanediamine and 2-chloroethylamine150-160°C, 0.5-1 MPaSimple process, moderate conditions80-97%
TransaminationEthylenediamine derivatives135-180°C, 5-40 MPa, Ni catalystHigh selectivity for linear products>98%
Nitrile hydrogenationAminopropionitriles2-12 MPa H₂, Raney Ni catalystContinuous production possible>98%

The synthesis via nitrile hydrogenation has gained significant attention due to its industrial scalability. As described in patent literature, "the catalytic hydrogenation of the nitrile groups can be carried out in the second stage of a two-stage hydrogenation process at any suitable hydrogenation condition". This process typically employs Raney nickel or Raney cobalt catalysts, often promoted with Group VIB metals, and conducted in the presence of controlled levels of ammonia and water.

Stereochemical Control in Tridentate Amine Ligand Preparation

The stereochemical configuration of N-(2-Aminoethyl)-1,3-propanediamine and its coordination complexes significantly influences their catalytic and structural properties. Research has demonstrated that the spatial arrangement of nitrogen donor atoms in tridentate ligands can dramatically affect their performance in asymmetric reactions and their coordination geometry.

Studies of mixed ligand complexes containing N-(2-Aminoethyl)-1,3-propanediamine have revealed interesting stereochemical features. When complexed with cobalt(III), for instance, "of the five possible geometrical isomers, two were identified". This stereochemical diversity arises from the conformational flexibility of the propylene bridge, which differs from the ethylene bridges in related polyamines like diethylenetriamine.

Recent advances in C1-symmetric tridentate ligand design offer valuable insights applicable to N-(2-Aminoethyl)-1,3-propanediamine derivatives. Research has demonstrated that "an unusual cis-configuration ligand is superior to the trans-configuration ligand and the corresponding C2-symmetric tridentate nitrogen ligands" in certain catalytic reactions. This finding underscores the importance of stereochemical control in tridentate amine ligand preparation for specific applications.

Nuclear Overhauser effect experiments and chemical shift analysis have proven valuable for identifying and characterizing different conformational isomers of polyamine ligands. These techniques permit "identification of all peaks for methyl groups and aromatic ring protons" in related systems, providing essential structural information for rational ligand design and application.

Transamination Reactions for Functionalized Derivative Production

Transamination represents a versatile synthetic approach for producing functionalized derivatives of N-(2-Aminoethyl)-1,3-propanediamine. This process involves the transfer of amino groups between molecules, allowing for strategic modification of the polyamine backbone.

Transamination is fundamentally defined as "the process by which amino groups are removed from amino acids and transferred to acceptor keto acids to generate the amino acid version of the keto acid and the keto acid version of the original amino acid". When applied to polyamine synthesis, similar principles enable the preparation of structurally diverse derivatives with tailored properties.

Industrial-scale transamination processes for related polyamines operate under controlled conditions, typically "at a temperature from 135°C to 180°C at a pressure from 5 MPa to 40 MPa in the presence of hydrogen and a particulate catalyst". These catalysts often contain high loadings of metallic nickel (26-65% by weight) on porous oxide supports such as alumina or silica. The selective formation of linear polyamines over cyclic products can be optimized by careful adjustment of reaction parameters.

Table 2: Transamination Reaction Parameters for Polyamine Synthesis

ParameterOptimal RangeEffect on SelectivityReference
Temperature150-165°CHigher temperatures favor cyclization
Pressure8-35 MPaHigher pressures increase linear product selectivity
Catalyst composition30-65% Ni on Al₂O₃/SiO₂Higher Ni content improves conversion rates
Hydrogen concentrationControlled excessAffects ratio of linear to cyclic products
Conversion degree4-30%Lower conversion favors higher selectivity

The transamination approach offers several advantages for functionalized derivative production, including high atom economy, tunable selectivity, and compatibility with continuous flow processing. Patent literature indicates that "the process exhibits a high conversion rate of ethylenediamine and a high selectivity to form acyclic polyethylenepolyamines" when properly optimized.

XLogP3

-1.7

UNII

4EOW03IX8S

GHS Hazard Statements

Aggregated GHS information provided by 148 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (56.76%): Harmful if swallowed [Warning Acute toxicity, oral];
H310 (56.76%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H314 (85.14%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (14.86%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (56.76%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (82.43%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (14.86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

13531-52-7

Wikipedia

N-(2-aminoethyl)-1,3-propanediamine

General Manufacturing Information

1,3-Propanediamine, N1-(2-aminoethyl)-: ACTIVE

Dates

Modify: 2023-08-15

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